(E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones This compound is characterized by the presence of a bromophenyl group, an acryloyl group, and an ethoxy group attached to the chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one typically involves the following steps:
Preparation of 4-bromocinnamic acid: This can be achieved by bromination of cinnamic acid using bromine in the presence of a suitable solvent.
Formation of 4-bromocinnamoyl chloride: The 4-bromocinnamic acid is then converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Synthesis of this compound: The final step involves the reaction of 4-bromocinnamoyl chloride with 8-ethoxy-2H-chromen-2-one in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating signaling pathways: Influencing cellular signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-bromophenyl)acryloyl chloride: A precursor in the synthesis of (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one.
8-ethoxy-2H-chromen-2-one: The chromenone core structure without the bromophenyl and acryloyl groups.
Uniqueness
This compound is unique due to the combination of its bromophenyl, acryloyl, and ethoxy groups attached to the chromenone core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
3-[(E)-3-(4-bromophenyl)prop-2-enoyl]-8-ethoxychromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrO4/c1-2-24-18-5-3-4-14-12-16(20(23)25-19(14)18)17(22)11-8-13-6-9-15(21)10-7-13/h3-12H,2H2,1H3/b11-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEHMXQTRMJUKY-DHZHZOJOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C=CC3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)/C=C/C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.